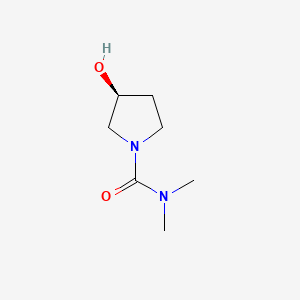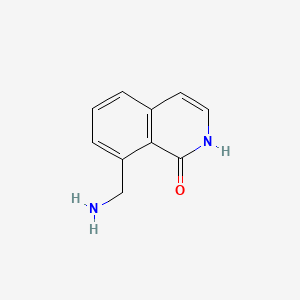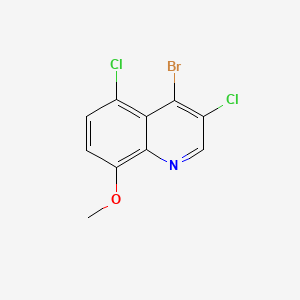
4-Hydrazinylpyridazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinylpyridazine hydrochloride is an organic compound with the molecular formula C4H7ClN4. It is a derivative of pyridazine, characterized by the presence of a hydrazine group at the fourth position of the pyridazine ring. This compound is widely used in various chemical and pharmaceutical applications due to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydrazinylpyridazine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridazines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium. This method yields the desired product with high efficiency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazinylpyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming various substituted pyridazine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazines, hydrazones, and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
4-Hydrazinylpyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is employed in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, agrochemicals, and synthetic fibers.
Mécanisme D'action
The mechanism of action of 4-hydrazinylpyridazine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
4-Hydrazinylpyridine: Similar in structure but with a pyridine ring instead of pyridazine.
2-Hydrazinylpyridazine: Differing in the position of the hydrazine group.
4-Aminopyridazine: Contains an amino group instead of a hydrazine group.
Uniqueness: 4-Hydrazinylpyridazine hydrochloride is unique due to its specific reactivity and the presence of both a pyridazine ring and a hydrazine group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
pyridazin-4-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-8-4-1-2-6-7-3-4;/h1-3H,5H2,(H,6,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNKBBKUWRKYHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702288 |
Source


|
| Record name | 4-Hydrazinylpyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117044-03-8 |
Source


|
| Record name | 4-Hydrazinylpyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)





![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)

